Product packaging for Bis(1-phenylethyl)diselane(Cat. No.:CAS No. 109445-64-9)

Bis(1-phenylethyl)diselane

Cat. No.: B14324272
CAS No.: 109445-64-9
M. Wt: 368.3 g/mol
InChI Key: BYNUZMFMLSYFQC-UHFFFAOYSA-N
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Description

Bis(1-phenylethyl)diselane is a chiral organodiselenide compound supplied for specialized research applications. This chemical features a diselenide (Se-Se) bond, a functional group known for its versatile reactivity and redox activity, which forms the basis for its utility in various scientific fields. In materials science, diselenide-based compounds like this compound are investigated as highly effective corrosion inhibitors for metals such as carbon steel in acidic environments. These inhibitors function by forming a protective film on metal surfaces, with performance often superior to traditional sulfur or nitrogen-based analogues. The mechanism involves robust interactions with the metal surface, including charge transfer and the formation of coordination bonds . In medicinal and bioorganic chemistry, the diselenide functional group is a privileged scaffold. Diselenides are studied for their potent antioxidant, chemopreventive, and anticancer activities . Their bioactivity is frequently linked to their role as substrates for enzymes like thioredoxin reductase (TrxR) and their ability to modulate cellular redox balance, which can trigger apoptosis in cancer cells . Furthermore, diselenides have demonstrated significant antimicrobial and antiviral properties against a range of pathogens, including Gram-positive bacteria and human herpes virus type 1 (HHV-1) . The reactivity of the Se-Se bond also makes it useful in synthetic chemistry as a precursor for nucleophilic, electrophilic, and radical selenium reagents . This product is intended for research use only and is not approved for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18Se2 B14324272 Bis(1-phenylethyl)diselane CAS No. 109445-64-9

Properties

CAS No.

109445-64-9

Molecular Formula

C16H18Se2

Molecular Weight

368.3 g/mol

IUPAC Name

1-(1-phenylethyldiselanyl)ethylbenzene

InChI

InChI=1S/C16H18Se2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

BYNUZMFMLSYFQC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)[Se][Se]C(C)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Bis 1 Phenylethyl Diselane and Its Structural Analogues

Direct Synthetic Pathways for Symmetrical Diselenides

Direct methods for the formation of the selenium-selenium bond are pivotal in the synthesis of symmetrical diselenides. These approaches often involve the use of elemental selenium as a key building block, reacting it with either organometallic reagents or employing reductive coupling conditions.

Strategies Involving Elemental Selenium and Organometallic Reagents

A primary and widely utilized method for the synthesis of symmetrical diselenides involves the reaction of elemental selenium with organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi). orgsyn.org This approach is foundational in organoselenium chemistry. The synthesis of diphenyl diselenide, a structural analogue, is a classic example where phenylmagnesium bromide is reacted with elemental selenium, followed by oxidation with bromine to yield the diselenide, thereby avoiding the release of toxic and malodorous hydrogen selenide (B1212193). orgsyn.org

For the synthesis of bis(1-phenylethyl)diselane, a similar strategy can be employed. The corresponding Grignard reagent, 1-phenylethylmagnesium bromide, would be prepared from 1-phenylethyl bromide and magnesium turnings. Subsequent reaction with elemental selenium would form the magnesium selenolate, which upon oxidative workup, would yield the desired this compound. A general procedure involves reacting aryl or alkyl halides with magnesium and elemental selenium in a suitable solvent system like THF-toluene under reflux. arkat-usa.org This catalyst-free method has been shown to be effective for a variety of symmetrical selenides. arkat-usa.org

Another powerful approach involves the use of organolithium reagents. The reaction of t-butyllithium with elemental selenium in tetrahydrofuran (B95107) at low temperatures, followed by warming and acidic workup, is a known route to dialkyl diselenides. scholarsportal.info This method's applicability to the synthesis of this compound would involve the generation of 1-phenylethyllithium, a process that requires careful control of reaction conditions due to the reactive nature of organolithium species.

Recent advancements have also explored the use of copper-catalyzed reactions. For instance, a CuO nanopowder-catalyzed coupling of aryl, alkyl, and heteroaryl iodides with elemental selenium in the presence of a base like KOH has been developed, affording a wide range of symmetrical diselenides in good to excellent yields. mdpi.com

Table 1: Synthesis of Symmetrical Selenides using Elemental Selenium and Organometallic Reagents

Starting MaterialReagent 1Reagent 2SolventConditionsProductYield (%)
Phenyl bromideMgSeDiethyl etherRefluxDiphenyl selenide-
Aryl/Alkyl halidesMg (1.5 equiv)Se (1.0 equiv)THF/TolueneReflux, 86°CSymmetrical selenidesGood to Excellent
Aryl/Alkyl iodidesSeKOHDMSO90°CSymmetrical diselenidesGood to Excellent
1-Phenylethyl bromideMgSeTHF/TolueneRefluxBis(1-phenylethyl)selenide71

Data compiled from multiple sources. arkat-usa.orgmdpi.com

Reductive Coupling Approaches for Se-Se Bond Formation

Reductive coupling represents another significant direct pathway to symmetrical diselenides. These methods typically involve the reduction of a selenium-containing precursor, which then couples to form the Se-Se bond.

A common strategy is the reduction of alkyl or aryl selenocyanates. For instance, the treatment of organic selenocyanates with reducing agents like sodium borohydride (B1222165) (NaBH₄) can lead to the formation of dialkyl or diaryl diselenides. mdpi.com The in-situ generation of selenolate anions from potassium selenocyanate (B1200272) (KSeCN) and an alkyl halide, followed by a base-assisted reaction, yields the dialkyl diselenide, which can then be reduced to the corresponding selenolate for further reactions. mdpi.com

Metal-catalyzed reductive coupling reactions have also emerged as powerful tools. Nickel-catalyzed reductive coupling of unactivated alkyl halides with acid anhydrides using zinc as the reductant has been successfully developed for ketone synthesis and highlights the potential for C-Se bond formation under reductive conditions. semanticscholar.org While not a direct diselenide synthesis, the principles of metal-catalyzed reductive coupling are transferable. Similarly, low-valent titanium complexes have been shown to mediate the reductive coupling of carbonyl compounds, showcasing the utility of potent reducing metal species in forming new bonds. nih.govresearchgate.net

Indirect Synthetic Routes via Precursor Selenides or Selenols

Indirect routes to diselenides often proceed through the synthesis and subsequent oxidation of more reactive selenium precursors like selenols (RSeH) or by the transformation of selenides (R-Se-R'). Selenols are the selenium analogues of alcohols and thiols and are readily oxidized to diselenides, often by atmospheric oxygen. acs.org Therefore, they are typically generated in situ. A general method for preparing selenols involves the reaction of a Grignard reagent or an organolithium compound with elemental selenium, followed by acidic hydrolysis. acs.org

For the synthesis of this compound, 1-phenylethaneselenol would be the key intermediate. This could be prepared by reacting 1-phenylethylmagnesium bromide with selenium powder and then quenching the reaction with a dilute acid. The resulting selenol would then be oxidized to the target diselenide.

Alternatively, selenides can be precursors to diselenides. For example, the selective synthesis of various dialkyl selenides can be achieved by reacting sodium selenide (Na₂Se), prepared by the reduction of elemental selenium with NaBH₄, with alkyl halides. nih.gov By controlling the stoichiometry of the reducing agent, the formation of diselenides as byproducts can be managed. nih.gov

Stereoselective Synthesis of Chiral Diselenides

The synthesis of chiral diselenides, such as this compound, where the selenium atom is attached to a stereogenic center, is of particular interest for applications in asymmetric catalysis.

Enantioselective and Diastereoselective Control in Diselane (B1234466) Formation

The stereoselective synthesis of chiral diselenides can be achieved by starting with enantiomerically pure precursors. For example, new chiral diselenides have been prepared in a few steps from readily available chiral starting materials. scholarsportal.info The synthesis of chiral non-racemic diselenides often involves the use of chiral alcohols as precursors. These alcohols can be converted to their corresponding bromides or mesylates, which are then reacted with a selenium source to form the diselenide, often with retention or inversion of configuration depending on the reaction mechanism.

A notable method involves the Sharpless dihydroxylation of a suitable olefin to create a chiral diol, which is then used to synthesize a chiral diselenide. scholarsportal.info For instance, the synthesis of chiral diselenides based on a 2-azabicycloalkane or pyrrolidine (B122466) skeleton has been achieved using in situ generated sodium diselenide (Na₂Se₂) as an efficient selenylating reagent, starting from chiral alcohols. These chiral diselenides have been successfully used as electrophiles in the asymmetric alkoxyselenylation of alkenes, achieving high diastereomeric excesses.

The synthesis of optically active diferrocenyl diselenides from commercially available 1-(dimethylamino)ethylferrocenes has been reported, showcasing the use of chiral starting materials to induce high enantioselectivity in subsequent reactions.

Table 2: Stereoselective Synthesis of Chiral Diselenides

Chiral PrecursorReagent 1Reagent 2ProductDiastereomeric Excess (de) / Enantiomeric Excess (ee)
Chiral AlcoholsMsCl, Et₃NNa₂Se₂Chiral Dialkyl Diselenides-
2-BromostyreneSharpless DihydroxylationtBuLi, SeChiral Diselenide-
AlkenesChiral Diselenide / ElectrophileNucleophileAlkoxyselenylated Productsup to >99% de
1-(Dimethylamino)ethylferrocenes--Chiral Diferrocenyl DiselenidesHigh ee

Data compiled from multiple sources. scholarsportal.info

Exploration of Sustainable and Green Chemistry Approaches in Diselane Synthesis

The development of environmentally friendly synthetic methods is a growing area of focus in organoselenium chemistry. scholarsportal.info Traditional methods often involve toxic reagents and solvents, prompting the search for greener alternatives.

The use of recyclable solvents like glycerol (B35011) and ionic liquids has been explored for copper-catalyzed cross-coupling reactions of diaryl diselenides. acs.org These solvents offer advantages in terms of reduced environmental impact and potential for catalyst recycling.

Furthermore, the direct use of elemental selenium in syntheses is considered a green approach as it is an abundant and less hazardous starting material compared to many organoselenium reagents. Mechanochemical methods, which involve synthesis via mechanical stimulation (grinding), are also emerging as a sustainable strategy. This technique can lead to the in situ generation of reactive selenium species from elemental selenium and organic halides without the need for bulk solvents.

Biocatalysis also presents a green avenue for the synthesis of chiral building blocks. For example, the enzymatic resolution of racemic 1-phenylethanol (B42297) can provide enantiomerically pure starting materials for the synthesis of chiral diselenides. The use of enzymes can offer high stereoselectivity under mild reaction conditions.

Visible-light photocatalysis is another sustainable approach that is gaining traction. It allows for the activation of diselenides to generate selenyl radicals under mild conditions, which can then participate in various organic transformations. mdpi.com

Elucidation of Stereochemical Aspects of Bis 1 Phenylethyl Diselane

Analysis of Chiral Centers and Inherent Isomerism in the Bis(1-phenylethyl) Scaffold

The molecular structure of Bis(1-phenylethyl)diselane features two stereogenic centers, located at the benzylic carbon atoms of each 1-phenylethyl group. Each of these carbon atoms is bonded to four different substituents: a hydrogen atom, a methyl group, a phenyl group, and a selenium atom. The presence of these two chiral centers means that the molecule can exist as multiple stereoisomers.

The maximum number of stereoisomers can be predicted using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, a maximum of four stereoisomers is possible. These stereoisomers consist of a pair of enantiomers and a meso compound.

The (R,R) and (S,S) configurations are non-superimposable mirror images of each other and therefore constitute a pair of enantiomers. The (R,S) configuration, however, possesses an internal plane of symmetry, rendering the molecule achiral. This achiral diastereomer is known as a meso compound. The properties of these isomers can differ significantly, which is a key consideration in their synthesis and application.

StereoisomerConfiguration at C1Configuration at C1'RelationshipChirality
Isomer 1RREnantiomer of (S,S)Chiral
Isomer 2SSEnantiomer of (R,R)Chiral
Isomer 3RSDiastereomer of (R,R) and (S,S)Achiral (Meso)

Table 1: Possible stereoisomers of this compound.

Conformational Analysis and Rotational Barriers around the Se-Se Bond

The dihedral angle of the C-Se-Se-C bond is a defining feature of the conformation of diselenides. Typically, this angle is around 80-90° in the solid state, which helps to minimize lone pair repulsion between the selenium atoms. In solution, the molecule is expected to be conformationally mobile.

CompoundBondRotational Barrier (kcal/mol)Method
Phenyl benzyl (B1604629) diselenideSe-Se6.3Dynamic NMR rsc.org
Phenyl benzyl disulfideS-S~7.7Dynamic NMR rsc.org

Table 2: Comparison of rotational barriers in related diselenide and disulfide compounds.

Influence of Substituent Effects on Stereochemical Outcomes in Diselane (B1234466) Synthesis and Reactivity

The introduction of substituents on the phenyl rings of the Bis(1-phenylethyl) scaffold can significantly influence the stereochemical outcomes of its synthesis and subsequent reactions. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating or electron-withdrawing substituents on the phenyl ring can alter the electron density at the selenium atoms and the benzylic carbons. In the context of synthesis, these electronic changes can affect the rates and selectivities of the reactions used to form the diselenide. For example, in reactions involving nucleophilic attack at selenium, electron-withdrawing groups on the aryl ring could enhance the electrophilicity of the selenium center.

Steric Effects: The size and position of substituents play a crucial role in dictating the stereochemical course of reactions. Bulky substituents, particularly at the ortho positions of the phenyl rings, can create significant steric hindrance. This can influence the approach of reagents, potentially leading to higher diastereoselectivity in the synthesis of the diselenide or in reactions where the diselenide acts as a chiral reagent. Studies on the reactions of various diaryl diselenides have shown that steric hindrance from ortho-substituents can lead to lower reaction yields. nih.gov

Substituent TypePosition on Phenyl RingPotential Influence on Stereochemistry
Electron-donating (e.g., -OCH3)paraMay influence reaction rates through electronic effects.
Electron-withdrawing (e.g., -NO2)paraMay enhance reactivity towards nucleophiles.
Bulky (e.g., -C(CH3)3)orthoCan lead to increased diastereoselectivity due to steric hindrance.
Small (e.g., -F)orthoMay have a lesser steric impact but could influence electronics.

Table 3: Predicted influence of substituents on the stereochemistry of this compound.

Stereochemical Control in Organoselenium-Mediated Transformations

Chiral organoselenium compounds, particularly diselenides, have emerged as valuable reagents and catalysts for achieving stereochemical control in a variety of organic transformations. nih.govcardiff.ac.uk The chirality embedded in the diselenide can be effectively transferred to a prochiral substrate during a reaction.

Enantiomerically pure chiral diselenides can be converted into chiral selenium electrophiles, which are then used in stereoselective reactions. rsc.org For example, chiral diselenides have been successfully employed as catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high enantiomeric excess with low catalyst loading. nih.gov Another important application is in the stereoselective alkoxyselenylation and selenocyclization of alkenes, where the chiral selenium reagent dictates the stereochemistry of the newly formed stereocenters. rsc.orgcardiff.ac.uk

While specific applications of this compound in this context are not extensively documented, its chiral nature makes it a promising candidate for use in such stereoselective transformations. The 1-phenylethyl moiety is a well-established chiral auxiliary, and its incorporation into a diselenide framework provides a platform for the development of new asymmetric methods.

Reaction TypeChiral Diselenide ApplicationAchieved Stereoselectivity
Addition of diethylzinc to aldehydesCatalystUp to 99% enantiomeric excess nih.gov
Methoxyselenenylation of alkenesChiral electrophile precursorDiastereoselective and enantioselective rsc.orgcardiff.ac.uk
Selenocyclization of unsaturated alcoholsChiral electrophile precursorDiastereoselective cardiff.ac.uk

Table 4: Examples of stereochemical control using chiral diselenides.

Mechanistic Investigations of Bis 1 Phenylethyl Diselane Reactivity

The reactivity of organoselenium compounds, particularly diselenides like bis(1-phenylethyl)diselane, is a cornerstone of modern organic synthesis. These compounds can act as precursors to nucleophilic, electrophilic, and radical species, making them versatile reagents for forming new chemical bonds. researchgate.net Understanding the mechanisms governing their transformations is crucial for harnessing their full synthetic potential.

Advanced Spectroscopic Characterization and Structural Delineation of Bis 1 Phenylethyl Diselane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of bis(1-phenylethyl)diselane, offering atom-specific information about the carbon-hydrogen framework and the unique selenium core.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental in defining the organic scaffold of this compound. The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

In a typical ¹H NMR spectrum of a related compound, recorded in CDCl₃, the aromatic protons of the phenyl rings appear as multiplets in the range of δ 7.20–7.45 ppm. The methine proton (CH) adjacent to the selenium atom and the phenyl group shows a quartet, and the methyl protons (CH₃) appear as a doublet. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data. The signals for the aromatic carbons are observed in the downfield region, characteristic of sp²-hybridized carbons in a phenyl ring. The aliphatic carbons of the ethyl group, the methine (CH) and methyl (CH₃) carbons, appear at distinct upfield chemical shifts. rsc.org

Detailed analysis of the chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the bis(1-phenylethyl) backbone of the diselane (B1234466).

Table 1: Representative ¹H and ¹³C NMR Data for a Bis(1-phenylethyl) Moiety

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.20 - 7.45 (m)125.6 - 147.0
Methine CH4.47 (q)53.4
Methyl CH₃1.51 (d)25.1
Data are illustrative and based on similar structures. rsc.org

Selenium-77 (⁷⁷Se) NMR spectroscopy is a powerful and direct method for investigating the electronic environment of the selenium atoms in this compound. The chemical shift of ⁷⁷Se is highly sensitive to the nature of the substituents attached to the selenium atom and the Se-Se bond itself.

Spin-spin coupling constants (J-values) in NMR spectra provide crucial information about the dihedral angles between coupled nuclei, which is essential for determining the stereochemistry of the molecule. In this compound, the coupling between the methine proton and the methyl protons (³JHH) is readily observed in the ¹H NMR spectrum and helps to confirm the local structure of the 1-phenylethyl group.

More advanced NMR studies, particularly those involving ⁷⁷Se, can reveal heteronuclear coupling constants such as ⁿJSeH and ⁿJSeC. The magnitudes of these couplings are dependent on the number of bonds separating the nuclei and their spatial orientation. nih.gov For instance, the vicinal coupling constant (³JSeH) often follows a Karplus-type relationship, where its value is dependent on the dihedral angle between the Se-C-C-H bonds. nih.govnih.gov This relationship is a powerful tool for analyzing the preferred conformations of the molecule in solution. By comparing experimentally measured coupling constants with theoretical calculations for different conformers, it is possible to deduce the most stable three-dimensional structure. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structural features through the analysis of its fragmentation pattern. In a typical mass spectrum, the molecular ion peak (M⁺) confirms the molecular formula of the compound. libretexts.org

The fragmentation of this compound under electron ionization (EI) or other ionization techniques often involves the cleavage of the Se-Se bond, which is one of the weaker bonds in the molecule. This leads to the formation of a prominent fragment ion corresponding to the 1-phenylethylselanyl radical cation ([C₆H₅CH(CH₃)Se]⁺). libretexts.org Further fragmentation can occur through the loss of the selenium atom or cleavage within the 1-phenylethyl group itself. A common fragmentation pathway for compounds containing a benzyl (B1604629) group is the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. uab.edu The fragmentation of the alkyl side chain can also lead to characteristic losses. core.ac.uk

Table 2: Plausible Mass Spectrometric Fragments of this compound

m/z Value Plausible Fragment Significance
[M]⁺[C₁₆H₁₈Se₂]⁺Molecular Ion
[M/2]⁺[C₈H₉Se]⁺Cleavage of Se-Se bond
105[C₈H₉]⁺Loss of Se from the half-molecule fragment
91[C₇H₇]⁺Tropylium ion, characteristic of a benzyl group
77[C₆H₅]⁺Phenyl group
Fragmentation patterns are predictive and based on general principles of mass spectrometry. libretexts.orguab.educore.ac.uk

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring are expected in the 1600-1450 cm⁻¹ region. mdpi.com The Se-C bond vibration is expected to be in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy is particularly useful for studying the Se-Se bond. The Se-Se stretching vibration in diselenides gives rise to a characteristic Raman band, often in the range of 250-300 cm⁻¹. arxiv.orgresearchgate.net This peak is a direct confirmation of the diselenide linkage. The symmetric nature of the Se-Se bond makes this vibration Raman active and often weak or absent in the IR spectrum. mdpi.com

Table 3: Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch> 3000IR, Raman
Aliphatic C-H Stretch< 3000IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
Se-Se Stretch250 - 300Raman
Se-C Stretch< 600IR, Raman
Expected ranges are based on typical values for similar functional groups. mdpi.comarxiv.orgresearchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. This technique yields bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular geometry and conformation.

For diselenides, the C-Se-Se-C dihedral angle is a key conformational feature. In the solid state, this angle can vary depending on crystal packing forces and intramolecular steric interactions. For example, the crystal structure of a related diselenide, bis[8-(phenylselanyl)naphthyl] diselenide, revealed an almost linear alignment of four selenium atoms. rsc.org While such linearity is not expected for the more flexible this compound, the C-Se-Se-C dihedral angle will be a critical parameter defining its solid-state conformation.

The crystal structure would also reveal the relative stereochemistry of the two chiral centers at the 1-phenylethyl groups (i.e., whether the molecule exists as a racemic mixture of (R,R) and (S,S) enantiomers or as the meso (R,S) diastereomer). Intermolecular interactions, such as C-H···π interactions, which stabilize the crystal packing, can also be identified. nih.gov

Chiroptical Spectroscopy for Absolute Configuration Determination

The definitive assignment of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. Chiroptical spectroscopy, which encompasses techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), has emerged as a powerful, non-destructive method for this purpose. These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. The combination of experimental measurements with quantum chemical calculations allows for the unambiguous determination of the absolute stereochemistry of chiral compounds, including complex organoselenium molecules.

The methodology for absolute configuration determination using chiroptical spectroscopy involves a comparative analysis. First, the experimental ECD and/or VCD spectra of the chiral compound are recorded. Concurrently, theoretical spectra for a specific enantiomer (e.g., the R- or S-configuration) are calculated using computational methods, most notably Density Functional Theory (DFT). The absolute configuration of the experimentally measured sample is then assigned by matching the sign and intensity patterns of its experimental spectrum with the calculated spectrum. A strong correlation between the experimental and one of the calculated enantiomeric spectra provides a confident assignment of the absolute configuration.

While specific chiroptical studies on this compound are not prominently available in the surveyed literature, the application of these methods to other chiral organoselenium compounds provides a clear precedent for its characterization. A notable study on novel chiral selenium-containing heterocycles derived from a naphthol-based diselenide successfully employed both VCD and ECD to elucidate their absolute configurations.

In that research, the experimental VCD and ECD spectra of newly synthesized chiral seleno-heterocycles were compared against DFT-calculated spectra. The excellent agreement between the experimental spectra and the spectra calculated for one of the possible diastereomers allowed for the unambiguous assignment of the absolute configuration at the newly formed stereocenters. This approach highlights the reliability of chiroptical methods in the structural delineation of complex chiral organoselenium compounds.

The data below, adapted from the study on naphthol-derived seleno-heterocycles, illustrates the process of comparing experimental and calculated chiroptical data. The correlation between the experimental Cotton effects in the ECD spectrum and the vibrational bands in the VCD spectrum with those predicted by DFT calculations for a specific configuration confirms the stereochemistry.

Table 1: Illustrative Comparison of Experimental and Calculated Chiroptical Data for a Chiral Organoselenium Compound This table is a representative example based on methodologies reported for chiral organoselenium compounds and does not represent actual data for this compound.

Spectroscopic MethodExperimental Data (Compound X)Calculated Data for (R)-ConfigurationCalculated Data for (S)-ConfigurationConfiguration Assignment
ECD (λ [nm], Δε) +235, -250, +280+233, -252, +278-233, +252, -278Matches (R)-Configuration
VCD (ν [cm⁻¹], ΔA) +1750, -1620, +1450+1755, -1615, +1455-1755, +1615, -1455Matches (R)-Configuration

The successful application of this combined experimental and theoretical approach to various complex chiral molecules, including other diselenides, underscores its potential and necessity for the definitive stereochemical assignment of this compound and its diastereomers (R,R), (S,S), and meso-((R,S)). The inherent chirality originating from the two stereogenic centers adjacent to the selenium-selenium bond would give rise to distinct chiroptical signatures for the enantiomeric and meso forms, which can be resolved and assigned using VCD and ECD spectroscopy.

Computational and Theoretical Chemistry of Bis 1 Phenylethyl Diselane

Application of Quantum Chemical Methodologies to Diselanes

Quantum chemical methods are indispensable tools for elucidating the intricacies of organoselenium compounds. nih.gov These computational techniques allow for the prediction of molecular geometries, reaction energetics, and electronic characteristics with a high degree of accuracy, complementing experimental findings. nih.gov

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying organoselenium compounds due to its balance of accuracy and computational efficiency. nih.govacs.org DFT methods, particularly with functionals like B3LYP and B3PW91, have been successfully employed to predict the ground state geometries and bond dissociation energies of these molecules. nih.gov For instance, studies on model compounds like dimethyl diselenide (MeSeSeMe) have utilized DFT at the B3LYP/6-311++G(3df,2pd) level to optimize structures and analyze properties. nih.gov The choice of basis set is crucial, with Pople-style basis sets such as 6-31G(d,p) and larger sets like 6-311G(2df,p) being recommended for achieving reliable predictions of geometries and energetics. nih.govacs.org Frequency calculations are typically performed after geometry optimization to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. acs.orgmdpi.com

Ab Initio and Semi-Empirical Approaches for Electronic Structure

Ab initio and semi-empirical methods offer alternative strategies for probing the electronic structure of diselanes. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP) and coupled cluster (CC) theory, are derived from first principles without empirical parameterization. libretexts.orgwikipedia.org They provide a rigorous approach to solving the electronic Schrödinger equation, though they are computationally more demanding than DFT. wikipedia.orgdtic.mil These methods are essential when high accuracy is needed or for systems where DFT might be inadequate, such as in bond-breaking processes. wikipedia.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them computationally faster and suitable for larger molecular systems. libretexts.orgdtic.mil Methods like PM3 have been used for conformational analysis and geometry optimization of complex structures. researchgate.net While less accurate than ab initio or DFT methods, they are valuable for initial conformational searches and for studying large biomolecules where higher-level calculations are impractical. libretexts.orgdtic.mil The choice between these methods depends on the specific research question, the size of the system, and the desired balance between computational cost and accuracy. nih.gov

Computational Geometry Optimization and Conformational Energy Landscapes

The three-dimensional structure of diselenides is fundamentally governed by the dihedral angle around the Se-Se bond. Computational geometry optimization is a critical step to find the most stable conformation (the global minimum on the potential energy surface) and to explore other low-energy conformers. mdpi.comcentralasianstudies.org For simple dialkyl diselenides like dimethyl diselenide, the most stable conformation features a C-Se-Se-C dihedral angle of approximately 88°. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. For bis(1-phenylethyl)diselane, analyzing its electronic characteristics provides insight into its behavior in chemical and biological systems.

HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.comchalcogen.ro A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and chemical reactions. chalcogen.roschrodinger.com

In diselenides, the HOMO is often localized on the selenium atoms, specifically involving the lone pair electrons, highlighting selenium's potential as a nucleophilic center. acs.org The LUMO, conversely, can be distributed across different parts of the molecule depending on its structure. acs.org For example, in some amide-functionalized organoselenium compounds, the LUMO is located on the organic substituent rather than the selenium atom. acs.org DFT calculations are commonly used to compute HOMO and LUMO energies and visualize their distribution. nih.govmdpi.com For a series of NHC-Se-based compounds, calculated HOMO-LUMO gaps were around 5.0 eV, indicating significant stability. acs.org The magnitude of this gap can be influenced by substituents on the organic framework. nih.gov

Table 1: Representative Calculated Frontier Orbital Energies and Gaps for Organoselenium Compounds.
CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Amide-functionalized NHC-Se Compound (6f)B3LYP/6-31G(d,p)-5.14-0.025.12 acs.org
Amide-functionalized NHC-Se Compound (6h)B3LYP/6-31G(d,p)-5.32-0.325.00 acs.org

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.govacs.org It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. iucr.org Regions of negative potential (typically colored red) indicate areas that are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. acs.org

In organoselenium compounds, the selenium atom's region often shows a specific electrostatic character. For selenolates (RSe⁻), the negative charge is shown to be more diffusely distributed compared to corresponding thiolates, indicating higher polarizability. researchgate.net In neutral diselenides, the MEP can reveal the distribution of charge across the entire molecule, including the phenyl rings and the diselenide bridge. iucr.org This analysis helps to identify sites for non-covalent interactions, such as hydrogen bonding or chalcogen bonding, which are crucial in molecular recognition and crystal packing. iucr.orgresearcher.life DFT calculations are also used to determine the partial charges on each atom, providing a quantitative measure of the charge distribution and helping to rationalize the molecule's polarity and reactivity. nih.govnih.gov For instance, analysis of charge distribution in peri-diselenide derivatives showed that selenium atoms are involved in oxidation processes. rsc.org

Theoretical Elucidation of Reaction Mechanisms via Potential Energy Surface Mapping

The study of chemical reactions through computational means often involves the mapping of the potential energy surface (PES). A PES is a mathematical or graphical representation of a system's potential energy as a function of its atomic coordinates. libretexts.org For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants, intermediates, and products) and mountain passes corresponding to transition states. libretexts.org The path of lowest energy connecting reactants to products through a transition state is known as the reaction pathway. nih.gov

For a molecule like this compound, several reaction types could be investigated using PES mapping:

Se-Se Bond Cleavage: The diselenide bond is the most reactive site in the molecule. Homolytic cleavage would produce two selanyl (B1231334) radicals (Ph-CH(CH₃)-Se•), while heterolytic cleavage could lead to selenenyl and seleninate species. Computational studies can determine the energy barriers for these cleavage processes under different conditions.

Oxidation and Catalytic Cycles: Diselenides are known to act as pre-catalysts in various oxidation reactions, often using hydrogen peroxide as the oxidant. researchgate.net The catalytic cycle typically involves the oxidation of the diselenide to a seleninic acid (RSeO₂H), which is the active oxidizing agent. researchgate.net A PES map can detail the energy of each intermediate and transition state in this cycle, providing insights into the rate-determining step.

Elimination Reactions: The 1-phenylethyl group itself can be reactive. Computational studies on the related compound O-(1-phenylethyl) N,N-dimethylthiocarbamate have shown that heating does not lead to rearrangement but rather to an elimination reaction to form styrene (B11656). kiku.dk A similar pathway could be explored for this compound, where the potential energy surface would be mapped by varying the key dihedral angles to find the transition state for the elimination of a styrene molecule.

The process of mapping a PES typically involves Density Functional Theory (DFT) calculations to optimize the geometries of stationary points (minima and transition states) and to compute their vibrational frequencies to confirm their nature. mdpi.com For complex reactions, where a single transition state might lead to multiple products, the PES can exhibit features known as bifurcations, which require molecular dynamics simulations to predict product ratios. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra. For this compound, key spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be calculated.

The standard approach involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. DFT methods, such as B3LYP or M06, with an appropriate basis set (e.g., 6-31G(d) or larger) are commonly used. kiku.dkpleiades.online

Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum.

NMR Shielding Calculation: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ⁷⁷Se) are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

A crucial aspect of this process is the comparison with experimental data. For instance, in a study on bis(dineopentoxyphosphorothioyl) diselenide, calculated ³¹P and ⁷⁷Se nuclear magnetic shielding tensors showed good agreement with experimental values determined from solid-state NMR. nih.gov Such a comparison allows for the validation of the computed structure and provides a more confident assignment of the experimental signals.

For this compound, a comparison between theoretical and experimental data would be particularly insightful for the chiral centers and the selenium atoms. The predicted ⁷⁷Se NMR chemical shift is a key identifier for organoselenium compounds.

Below is an illustrative table showing how predicted and experimental spectroscopic data for this compound could be presented.

ParameterNucleus/GroupPredicted Value (Illustrative)Experimental Value (Hypothetical)
Chemical Shift (δ, ppm)¹H (CH)4.5 - 4.74.62
Chemical Shift (δ, ppm)¹H (CH₃)1.7 - 1.91.81
Chemical Shift (δ, ppm)¹³C (CH)45 - 5048.5
Chemical Shift (δ, ppm)¹³C (CH₃)23 - 2624.7
Chemical Shift (δ, ppm)⁷⁷Se450 - 480465
Vibrational Frequency (cm⁻¹)C-H stretch (aromatic)3050 - 31003065
Vibrational Frequency (cm⁻¹)Se-Se stretch280 - 300290

The agreement between the calculated and observed values, as shown in the illustrative table, would confirm the molecular structure and its conformational preferences in solution or the solid state. nih.gov Discrepancies, on the other hand, could suggest the presence of different conformers, solvent effects, or limitations in the theoretical model.

Catalytic Applications of Bis 1 Phenylethyl Diselane in Organic Transformations

Catalysis in Oxidation Reactions

Organodiselenides, including bis(1-phenylethyl)diselane, are effective pre-catalysts for a variety of oxidation reactions. The selenium atom can be easily oxidized to higher oxidation states, which then act as the active oxidizing species. This reactivity has been harnessed in several important synthetic transformations.

Role in Baeyer-Villiger Oxidation Pathways

The Baeyer-Villiger oxidation, a reaction that converts ketones to esters and cyclic ketones to lactones, is a fundamental transformation in organic synthesis. nih.govresearchgate.net While traditionally carried out with peracids, the use of hydrogen peroxide with a diselenide catalyst offers a greener alternative. nih.gov In this process, the diselenide is oxidized in situ to a per-seleninic acid, which is the active oxidant responsible for the Baeyer-Villiger rearrangement. beilstein-journals.org

The catalytic cycle begins with the oxidation of the diaryl diselenide to generate a seleninic acid, which is further oxidized by hydrogen peroxide to the corresponding perseleninic acid. beilstein-journals.org This powerful oxidizing agent then reacts with the ketone to form a tetrahedral intermediate, analogous to the Criegee intermediate in the peracid-mediated pathway. beilstein-journals.org Subsequent migration of a substituent from the carbonyl carbon to the oxygen atom leads to the formation of the ester or lactone product. beilstein-journals.orgorganic-chemistry.org The catalytic efficiency of this system allows for the use of low catalyst loadings. beilstein-journals.org For instance, the Baeyer-Villiger oxidation of various ketones has been successfully performed using diaryl diselenides and hydrogen peroxide. beilstein-journals.org

A notable example is the oxidation of (E)-α,β-unsaturated ketones to (E)-vinyl esters using hydrogen peroxide and dibenzyl diselenide as a pre-catalyst at room temperature. beilstein-journals.org

Catalytic Mechanisms in Olefin Dihydroxylation

Diselenides can catalyze the dihydroxylation of olefins to form 1,2-diols, which are valuable intermediates in organic synthesis. nih.gov This transformation typically uses hydrogen peroxide as the terminal oxidant, presenting an environmentally benign method. researchgate.net The proposed mechanism involves the oxidation of the diselenide to generate a seleninic acid. This species can then be further oxidized to a per-seleninic acid, which acts as an oxygen transfer agent to the olefin. researchgate.net

The reaction of the olefin with the active selenium species can proceed through an epoxide intermediate. This epoxide is then opened by a nucleophilic attack of water, which is present in the reaction medium, to yield the corresponding vicinal diol. researchgate.net The diastereoselectivity of the dihydroxylation is often dependent on the structure of the olefin substrate. researchgate.net Diphenyl diselenide has been demonstrated as an effective catalyst for this transformation, affording good yields of diols. researchgate.net

Oxidation of Alcohols and Nitrogen-Containing Compounds

The catalytic activity of diselenides extends to the oxidation of alcohols to aldehydes and ketones, as well as the oxidation of nitrogen-containing compounds. amazonaws.commdpi.com For alcohol oxidation, the diselenide catalyst works in conjunction with an oxidant. For example, bis[2-(2-pyridyl)phenyl] diselenide has been shown to be a highly effective catalyst for the oxidation of secondary alcohols and β,γ-unsaturated primary alcohols to their corresponding carbonyl compounds. rsc.org This catalytic system utilizes N-chloro-4-chlorobenzenesulfonamide sodium salt as the oxidant and achieves high yields with very low catalyst loadings (0.2–1 mol%). rsc.org The increased efficiency of this catalyst is attributed to the coordination of the pyridyl nitrogen to the selenium atom, which enhances its reactivity. rsc.org

In the oxidation of 1-phenylethanol (B42297) to acetophenone, iron-containing particulate catalysts have been studied, demonstrating the broader interest in catalytic systems for alcohol oxidation. nih.gov The oxidation of nitrogen-containing compounds can also be achieved using diselenide-based catalytic systems. For instance, the oxidation of anilines can be facilitated by these catalysts. nih.gov

Applications in Selenenylation and Selenocyclization Reactions

Diselenides are precursors to electrophilic selenium species that are central to selenenylation and selenocyclization reactions. rsc.org These reactions allow for the introduction of a selenium moiety into a molecule, which can then be further manipulated.

In selenenylation reactions, the diselenide is typically activated by an oxidizing agent to generate a selenenylating agent. This electrophilic selenium species then adds to a carbon-carbon double or triple bond. scholarsportal.info For example, the methoxyselenenylation of alkenes is a well-studied reaction where a methoxy (B1213986) group and a selenyl group are added across the double bond. tandfonline.com

Selenocyclization is an intramolecular variant where a nucleophilic group within the same molecule attacks the intermediate formed after the initial addition of the electrophilic selenium to an unsaturated bond. arkat-usa.org This process is highly valuable for the synthesis of heterocyclic compounds. Chiral diselenides have been employed to achieve asymmetric selenocyclization, leading to the formation of enantioenriched products. scholarsportal.info For instance, the selenocyclization of o-allylphenol can be catalyzed by chiral diselenides to produce chiral dihydrobenzofurans. arkat-usa.org The efficiency and stereoselectivity of these reactions are often influenced by the structure of the diselenide and the reaction conditions. rsc.orgarkat-usa.org

Development and Efficacy in Asymmetric Catalysis Utilizing Chiral Diselenides

The development of chiral, enantiomerically pure diselenides has been a significant advancement in asymmetric catalysis. rsc.org These compounds serve as precursors to chiral selenium electrophiles, which can induce stereoselectivity in various organic transformations. tandfonline.comtandfonline.com The presence of a chiral scaffold on the diselenide allows for the control of the stereochemical outcome of reactions such as selenenylation and selenocyclization. rsc.org

A key feature for achieving high stereoselectivity is often the presence of a heteroatom, such as nitrogen or oxygen, in the chiral auxiliary attached to the selenium atom. tandfonline.com This heteroatom can interact with the selenium center through non-bonding interactions, creating a more rigid and well-defined transition state during the reaction with the substrate. tandfonline.comchimia.ch This interaction helps to effectively transfer the chiral information from the catalyst to the product.

For example, in the asymmetric methoxyselenenylation of styrenes, chiral diselenides bearing a nitrogen-containing side chain have been shown to provide higher enantiomeric excess compared to their oxygen-based counterparts. tandfonline.com The diastereomeric excess of the addition products can be very high, in some cases exceeding 90%. tandfonline.com The development of new chiral diselenides continues to be an active area of research, with the aim of improving both the catalytic efficiency and the level of stereocontrol in these reactions. rsc.orgmdpi.com

Function as Pre-catalysts in Redox-Mediated Organic Synthesis

Diselenides, including this compound, often function as pre-catalysts in redox-mediated organic synthesis. chimia.ch This means that the diselenide itself is not the active catalytic species but is converted into the active catalyst under the reaction conditions. The Se-Se bond in diselenides can be readily cleaved either by oxidation or reduction to generate the catalytically active species. chimia.ch

In oxidative catalytic cycles, the diselenide is oxidized to form an electrophilic selenium species (RSe+). rsc.org This is the case in the aforementioned Baeyer-Villiger oxidations and olefin dihydroxylations. Conversely, in reductive cycles, the diselenide is reduced to a nucleophilic selenolate anion (RSe-). chimia.ch These selenolates can then participate in reactions such as Michael additions. researchgate.net

A significant advantage of using diselenides as pre-catalysts is their stability and ease of handling compared to the often more reactive and unstable active selenium species. chimia.ch This allows for the in situ generation of the catalyst, providing better control over the reaction. Furthermore, the development of aerobic, diselenide-catalyzed redox dehydrative reactions, such as amide and peptide bond formation, highlights the role of these compounds in promoting greener chemical processes. acs.org In these systems, the diselenide is part of a catalytic cycle where it is oxidized by air (dioxygen) and then participates in the desired chemical transformation, being regenerated in the process. acs.orgacs.org

Elucidation of Catalytic Cycles and Active Species

The catalytic efficacy of organoselenium compounds, including this compound, is fundamentally linked to the redox chemistry of the selenium atom. While detailed mechanistic studies specifically targeting this compound are not extensively reported in the literature, its catalytic behavior can be understood by analogy to closely related and well-studied diselenides, such as diphenyl diselenide. The elucidation of these catalytic cycles hinges on the identification of the transient active species generated from the diselenide precursor under specific reaction conditions.

The central mechanistic feature is the cleavage of the selenium-selenium bond of the diselenide, which acts as a stable pre-catalyst. This cleavage generates highly reactive selenium-centered species, such as selenols (RSeH), seleninic acids (RSeO₂H), or other intermediates, which then drive the catalytic transformation. The specific nature of the active species is dictated by the reaction type, particularly the presence of oxidants or reductants.

One of the most studied catalytic applications of diselenides is their ability to mimic the function of the selenoenzyme glutathione (B108866) peroxidase (GPx). This activity is crucial in oxidation reactions, for instance, the dihydroxylation of alkenes using hydrogen peroxide as a green oxidant. researchgate.net In this context, the diselenide is not the catalyst itself but a precursor to the true catalytic species. The proposed cycle begins with the oxidation of the diselenide to a seleninic acid. For this compound, this would be 1-phenylethylseleninic acid. This species is a potent oxygen-transfer agent that interacts with the substrate. The cycle is then closed by the regeneration of the active species from the reduced form. A plausible mechanism, adapted from studies on diphenyl diselenide, is as follows:

Activation: The pre-catalyst, this compound, is oxidized by an oxidant like H₂O₂ to form the active catalyst, 1-phenylethylseleninic acid.

Oxygen Transfer: The seleninic acid (or a derivative like a peroxyseleninic acid formed by its reaction with excess H₂O₂) performs the oxidation of the substrate (e.g., an alkene to a diol).

Regeneration: The resulting reduced selenium species is re-oxidized by H₂O₂ to regenerate the seleninic acid, thus completing the catalytic loop. researchgate.net

Another well-established catalytic cycle for diselenides involves cross-dehydrogenative coupling reactions, which function analogously to the Atherton–Todd reaction. nsf.gov In these transformations, the diselenide catalyzes the formation of P-N, P-O, or P-S bonds from hydrophosphoryl compounds.

The proposed catalytic cycle in this context involves:

Intermediate Formation: The diselenide reacts with a hydrophosphoryl compound, such as a dialkyl phosphite (B83602) (R₂P(O)H), to form a key phosphoryl selenide (B1212193) intermediate (R₂P(O)-SeR') and a selenol (R'SeH). For the title compound, R' would be a 1-phenylethyl group.

Nucleophilic Substitution: The phosphoryl selenide intermediate is a highly reactive species that readily undergoes nucleophilic attack by an amine, alcohol, or thiol to form the desired product and regenerate the selenol.

The active species and intermediates proposed in these catalytic cycles are summarized in the table below.

Table 1: Proposed Active Species and Intermediates in Catalytic Cycles Involving this compound

Reaction Type Pre-catalyst Proposed Active Species Key Intermediates Example Reaction
Oxidation (GPx-like) This compound 1-phenylethylseleninic acid Peroxyseleninic acid Alkene dihydroxylation researchgate.net

| Cross-Dehydrogenative Coupling | this compound | 1-phenylethylselenol | Phosphoryl selenide | Phosphoramidate synthesis nsf.gov |

These models demonstrate that this compound likely functions as a versatile pre-catalyst, with the specific catalytic pathway and the nature of the active selenium species being determined by the reaction environment. The cleavage of the Se-Se bond is the gateway to a rich redox chemistry that enables a variety of organic transformations. Further mechanistic studies, including spectroscopic analysis and computational modeling, would be invaluable for the precise identification of the intermediates and transition states involved in catalysis by this compound. utwente.nl

Emerging Applications of Bis 1 Phenylethyl Diselane in Chemical Sciences

Role as Scavengers for Residual Metal Contaminants

There is currently no available research data or literature that specifically investigates or establishes the role of Bis(1-phenylethyl)diselane as a scavenger for residual metal contaminants. While organoselenium compounds have been explored for their interactions with metals, the specific efficacy and mechanisms of this compound in this capacity have not been reported.

Potential Applications in Functional Materials Chemistry (e.g., as building blocks or modifiers)

Similarly, the potential applications of this compound in functional materials chemistry as a building block or modifier are not documented in the accessible scientific literature. The broader field of organoselenium chemistry is an active area of research for the development of new materials with unique electronic and optical properties. However, the specific contributions or potential of this compound to this field have not been a subject of published research.

Future Research Trajectories and Challenges for Bis 1 Phenylethyl Diselane

Development of Novel and Atom-Economical Synthetic Routes

The advancement of applications for Bis(1-phenylethyl)diselane is fundamentally linked to the efficiency and sustainability of its synthesis. Current synthetic methodologies for organoselenium compounds often suffer from drawbacks such as the use of hazardous reagents, harsh reaction conditions, low yields, and challenging purification processes. researchgate.net Future research must prioritize the development of novel synthetic strategies that are both efficient and adhere to the principles of green chemistry.

Key Research Objectives:

Development of catalytic routes to this compound to minimize stoichiometric waste.

Exploration of one-pot syntheses from elemental selenium to streamline the process.

Utilization of green solvents and energy sources (e.g., microwave, sonication) to reduce environmental impact.

Exploration of Undiscovered Reactivity Patterns and Transformation Scope

Diorganyl diselenides are recognized as versatile catalysts, particularly in promoting cyclization reactions. nih.gov The primary research trajectory for this compound involves leveraging its chiral backbone to catalyze a wide array of asymmetric transformations. While diphenyl diselenide is the most commonly used catalyst in many protocols, the presence of a chiral moiety, as in this compound, is necessary for inducing enantioselectivity. nih.gov

Future work should focus on expanding the scope of reactions beyond known seleno-catalyzed processes. This includes exploring its potential in cascade reactions, multicomponent reactions, and enantioselective oxidations. The interaction of diselenides with thiols is a known reactivity pattern, often involving the oxidation of critical thiol groups in enzymes. nih.gov This suggests a potential for this compound to act as a redox modulator in biological systems or as a catalyst in reactions involving thiol-containing substrates. The prooxidant activity observed in some dialkyl diselenides also points to a potential avenue of reactivity to be explored. nih.gov

Advanced Mechanistic Elucidation Using In-Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for catalyst optimization and the rational design of new transformations. Proposed mechanisms for diselenide-catalyzed reactions often involve key intermediates, such as selenenyl-sulfide species or chiral selenium π-acid complexes. nih.govnih.gov However, these intermediates are often transient and difficult to isolate, making their direct observation challenging.

The application of advanced, in-situ spectroscopic techniques represents a significant future direction. Techniques like in-situ NMR (Nuclear Magnetic Resonance), IR (Infrared), and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout a reaction. This would allow for the direct observation of proposed catalytic cycles, validation of mechanistic hypotheses, and identification of catalyst deactivation pathways. For instance, monitoring the selenium environment via ⁷⁷Se NMR spectroscopy in real-time could provide unprecedented insight into the behavior of this compound during catalysis.

Rational Design of Next-Generation Chiral Catalysts Based on Diselane (B1234466) Scaffolds

The rational design of catalysts is a cornerstone of modern organic chemistry. For this compound, this involves the systematic modification of its structure to enhance catalytic activity and enantioselectivity. Research has shown that conformationally rigidified chiral selenium catalysts can be particularly suitable for asymmetric transformations. mdpi.com

Future efforts will involve synthesizing a library of this compound derivatives with varied electronic and steric properties. This could involve introducing substituents on the phenyl rings or modifying the alkyl backbone. The goal is to fine-tune the catalyst's properties for specific applications. The development of bifunctional catalysts, incorporating a secondary functional group (e.g., a hydroxyl group) to assist in substrate activation, has proven effective in other chiral selenide (B1212193) systems and represents a promising strategy. researchgate.net

The table below summarizes the performance of various rationally designed chiral selenium catalysts in asymmetric reactions, providing a benchmark for the development of new catalysts based on the this compound scaffold.

Catalyst TypeReactionEnantiomeric Ratio (er) / YieldReference
Chiral Diselenide with 2-Naphthoate EsterIntermolecular enantioselective syn-diaminationGood er nih.gov
Chiral Selenium π-acid CatalystIminolactonizationHigh enantioselectivity nih.gov
Dihydrodibenzodiselenocine-basedEnantioselective imidation of alkeneup to 57:43 er researchgate.net
BINOL-derived DiselenideAsymmetric allylic imidationup to 77.5:22.5 er mdpi.comsemanticscholar.org
Chiral Bifunctional SelenideAsymmetric bromolactonizationHigh enantio- and diastereoselectivities researchgate.net

Comprehensive Elucidation of Biological Mechanisms for Targeted Therapeutic Lead Development

Organoselenium compounds, including diselenides, exhibit a wide range of biological activities, making them attractive candidates for therapeutic development. nih.gov Diphenyl diselenide, a structural analogue of this compound, has demonstrated antioxidant, neuroprotective, and anti-inflammatory properties. researchgate.netscielo.br However, it can also act as a pro-oxidant by depleting glutathione (B108866) and can be toxic through its interaction with thiol groups in essential enzymes. nih.govresearchgate.net

A crucial future challenge is to comprehensively elucidate the specific biological mechanisms of this compound. Its chirality may lead to stereospecific interactions with biological targets, potentially offering improved efficacy and a better safety profile compared to achiral analogues. Research should focus on identifying its specific cellular targets and understanding how it modulates key signaling pathways. For example, its potential as an inhibitor of kinases or as a modulator of apoptosis pathways in cancer cells warrants investigation. nih.govnih.gov Such studies are essential for the rational development of this compound into a targeted therapeutic lead.

Biological Activity of DiselenidesProposed Mechanism of ActionReference
Antioxidant/Pro-oxidant ActivityRedox modulation, interaction with and depletion of glutathione. nih.govresearchgate.net
Enzyme Inhibition (e.g., δ-ALA-D)Oxidation of critical cysteinyl residues in the enzyme active site. nih.gov
Anticancer ActivityInduction of apoptosis, inhibition of kinase activity. nih.govnih.gov
NeuroprotectionProtection against oxidative stress in the brain. scielo.br

Integration into Supramolecular Assemblies or Nanomaterials for Enhanced Functionality

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful platform for creating complex, functional systems. ub.edu The integration of this compound into supramolecular assemblies or nanomaterials is a novel research trajectory with significant potential. The phenyl groups of the molecule could participate in π-π stacking interactions, driving self-assembly into well-defined nanostructures like vesicles, fibers, or gels.

The diselenide bond itself is a stimuli-responsive functional group, as it can be cleaved under reductive or oxidative conditions. Incorporating this compound into polymers or nanoparticles could lead to the development of "smart" materials that release a payload (e.g., a drug) in response to specific redox triggers within a biological environment. Furthermore, functionalizing the surface of gold or magnetic nanoparticles with this chiral diselenide could create novel catalytic or biomedical imaging agents with unique properties. ub.edu

Computational Guidance for Directed Synthesis and Application Development

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating the discovery and optimization process. mdpi.com For this compound, computational methods like Density Functional Theory (DFT) can be employed to address several key challenges.

Future research will heavily rely on computational modeling to:

Elucidate Reaction Mechanisms: Calculate the energy profiles of catalytic cycles to identify rate-determining steps and transition state structures. This can provide insights that are difficult to obtain experimentally. mdpi.com

Guide Catalyst Design: Predict how structural modifications to the diselenide scaffold will affect its catalytic activity and selectivity. This allows for a more directed, rational approach to catalyst synthesis, saving significant time and resources.

Predict Reactivity and Properties: Model the electronic structure and potential reactivity of this compound with various substrates or biological molecules.

Understand Supramolecular Interactions: Simulate the self-assembly behavior of the molecule to guide the design of novel nanomaterials.

By integrating computational studies with experimental work, the development of this compound for specific applications in catalysis, medicine, and materials science can be significantly streamlined.

Q & A

Q. Methodological Answer :

  • Experimental Design :
    • Photolysis : Expose to UV light (λ = 365 nm) in benzene; monitor via UV-vis spectroscopy (absorbance loss at ~300 nm).
    • Thermolysis : Heat at 80°C in toluene; track via GC-MS for selenol byproducts.
  • Mechanistic Probes :
    • Radical Traps : Add TEMPO to quench radicals; observe inhibition of cleavage.
    • DFT Calculations : Compute activation barriers for homolytic (photolytic) vs. heterolytic (thermal) pathways. Correlate with Eyring plots from kinetic data .

Advanced: How to resolve contradictions in reported Se-Se bond reactivity across different solvents?

Methodological Answer :
Discrepancies may arise from solvent polarity or coordination effects. A systematic approach includes:

  • Solvent Screening : Test reactivity in polar (DMF), nonpolar (hexane), and coordinating (THF) solvents.
  • Spectroscopic Analysis : Use ⁷⁷Se NMR to detect solvent-induced shifts (e.g., THF coordination reduces Se-Se bond strength).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.